5-(Methylsulfanyl)-2,1,3-benzoxadiazole
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Overview
Description
5-(Methylsulfanyl)-2,1,3-benzoxadiazole is a heterocyclic compound that contains a benzoxadiazole ring substituted with a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfanyl)-2,1,3-benzoxadiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For example, the reaction of 2-aminothiophenol with carbon disulfide and subsequent cyclization can yield the desired benzoxadiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often use continuous flow reactors and advanced purification techniques to achieve large-scale production efficiently .
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfanyl)-2,1,3-benzoxadiazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the benzoxadiazole ring or the methylsulfanyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the benzoxadiazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxide or sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzoxadiazole ring .
Scientific Research Applications
5-(Methylsulfanyl)-2,1,3-benzoxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties can be leveraged.
Industry: It is used in the development of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 5-(Methylsulfanyl)-2,1,3-benzoxadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. Its effects are mediated through binding to active sites or altering the conformation of target proteins, thereby influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Methylsulfanylazolo[1,5-a]pyrimidin-7(4H)-one
- 4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole
- Thiazole derivatives
Uniqueness
5-(Methylsulfanyl)-2,1,3-benzoxadiazole is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its structure. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
53439-76-2 |
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Molecular Formula |
C7H6N2OS |
Molecular Weight |
166.20 g/mol |
IUPAC Name |
5-methylsulfanyl-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C7H6N2OS/c1-11-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3 |
InChI Key |
RKFNOBHSQRGFDK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=NON=C2C=C1 |
Origin of Product |
United States |
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